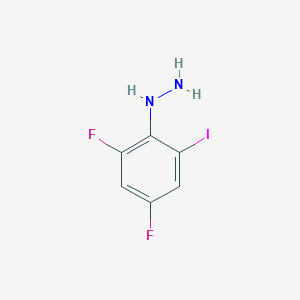

(2,4-Difluoro-6-iodophenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound was first synthesized by researchers at the Sino-Japanese Friendship Centre for Environmental Protection in the early 2000s. Unfortunately, the specific synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular weight of “(2,4-Difluoro-6-iodophenyl)hydrazine” is 270.02 . The specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

“(2,4-Difluoro-6-iodophenyl)hydrazine” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

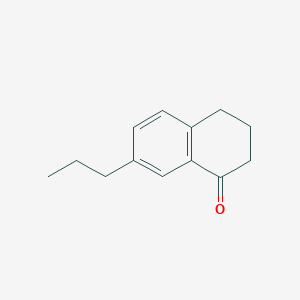

Synthesis of Hydrazones

“(2,4-Difluoro-6-iodophenyl)hydrazine” can be used in the synthesis of hydrazones . Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with a hydrogen atom attached to one of the nitrogen atoms. They are often used as building blocks in the synthesis of various organic compounds .

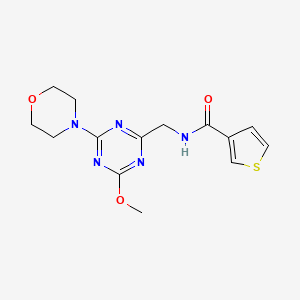

Synthesis of Quinazolines

This compound can also be used in the synthesis of quinazolines . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms. Quinazolines have been found to possess a wide range of biological activities, making them of interest in medicinal chemistry .

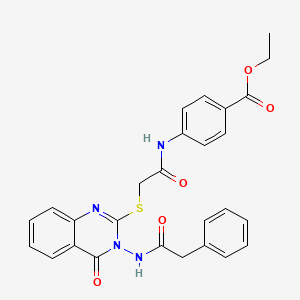

Synthesis of Schiff Bases

“(2,4-Difluoro-6-iodophenyl)hydrazine” can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (but not hydrogen). They are often used as ligands in coordination chemistry .

Mechanosynthesis

This compound can be used in mechanosynthesis, a method of synthesis that involves mechanical forces such as grinding or milling . This is particularly useful for the synthesis of quinazolines .

Solid-State Melt Reactions

“(2,4-Difluoro-6-iodophenyl)hydrazine” can be used in solid-state melt reactions . This method of synthesis involves heating the reactants to their melting point in the absence of a solvent. This is particularly efficient for derivatives of (iso)nicotinic based hydrazones .

Post-Synthetic Modifications

Crystalline amine-functionalised hydrazones can undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Iodophenyl)hydrazine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

(2,4-difluoro-6-iodophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZQLBPONHTTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)

![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-furylmethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2423212.png)

![4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2423214.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B2423218.png)

![(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423222.png)

![N-(3,5-dimethoxyphenyl)-5-[4-(morpholin-4-ylcarbonyl)phenyl]indoline-1-carboxamide](/img/structure/B2423226.png)